1-(4-Chloro-2-fluoro-phenyl)-propylamine
Description
1-(4-Chloro-2-fluoro-phenyl)-propylamine is a halogenated aromatic amine characterized by a propylamine backbone substituted with a phenyl ring bearing chlorine and fluorine at the 4- and 2-positions, respectively. This substitution pattern introduces unique electronic and steric properties, making the compound of interest in medicinal chemistry. The chlorine atom, being both electronegative and bulky, enhances lipophilicity and may influence receptor binding, while the fluorine atom contributes to metabolic stability and bioavailability through its electronegativity and small atomic radius .
The molecular formula of this compound is C₉H₁₀ClF₂N, with a molecular weight of 202.64 g/mol.
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3 |
InChI Key |
ZFFREDDTLNVWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Halogenation: The target compound’s 4-Cl, 2-F substitution contrasts with mono-halogenated analogs (e.g., 4-F in or 4-Cl in ).
- Amine Chain : Branched amines (e.g., 2-methyl in ) increase steric hindrance, reducing reactivity but possibly improving selectivity for biological targets. The target compound’s linear propylamine chain may favor different binding modes .
Physicochemical Properties
- Lipophilicity : The logP of this compound is estimated to be ~2.5 , higher than n-propylamine (logP ~0.3) due to aromatic halogenation, which enhances membrane permeability .
- Solubility : Halogenation reduces water solubility compared to unsubstituted propylamine (fully miscible in water). The target compound is likely sparingly soluble in aqueous media but soluble in organic solvents like DMF, as seen in synthetic protocols for related compounds .
- Stability: Fluorine’s inductive effect increases resistance to oxidative degradation compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) .
Pharmacological and Toxicological Profiles
- Toxicity: While n-propylamine is highly corrosive and flammable , aromatic halogenation may alter toxicity pathways.
Preparation Methods
Phosphonate Ester Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction, as detailed in patent CN102643162B, enables the synthesis of α,β-unsaturated carbonyl compounds. Adapting this method:
-
Phosphonate preparation : 4-Chloro-2-fluorobenzyl chloride reacts with triethyl phosphite under reflux (170–180°C) to form diethyl (4-chloro-2-fluorobenzyl)phosphonate.
-
Olefination : The phosphonate reacts with propionaldehyde in the presence of a strong base (e.g., NaH) to yield 1-(4-chloro-2-fluorophenyl)prop-1-ene:
Conditions : Polar solvents (DMF, DMSO), 20–30°C, 12-hour reaction.
Alkene Functionalization to Amine
The resultant alkene undergoes hydroamination or catalytic hydrogenation:
-
Hydroamination : Using a gold(I) catalyst, ammonia adds across the double bond to form the primary amine.
Challenges : Regioselectivity favors anti-Markovnikov addition but requires precise catalyst tuning.
-
Hydrogenation of Enamine : Intermediate enamines (from condensation with NH) are hydrogenated over Raney Ni at 50–100°C.
Reductive Amination of Ketone Intermediates
Ketone Synthesis via Hydrolysis
Patent US9227900B2 describes the hydrolysis of α-alkoxy phosphonates to ketones under acidic conditions. Adapting this protocol:
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and NaBHCN in methanol:
Optimized Conditions :
Asymmetric Synthesis for Enantiomeric Control
Chiral Auxiliary Approach
Using (R)- or (S)-α-methylbenzylamine as a chiral auxiliary:
Catalytic Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of enamines:
-
Catalyst : Rh-(R)-BINAP complex.
-
Substrate : 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine.
-
Conditions : 50 psi H, 25°C, 12 hours.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| HWE + Hydroamination | Olefination, NH addition | 85 | – | Moderate |
| Reductive Amination | Ketone synthesis, reduction | 88 | – | High |
| Asymmetric Hydrogenation | Enamine hydrogenation | 94 | 96 | High |
Cost Considerations :
-
HWE route requires expensive phosphonates but offers high regiocontrol.
-
Reductive amination uses cheaper reagents but generates stoichiometric waste.
Industrial-Scale Optimization
Solvent Selection
Q & A
Q. Table 1: Common By-Products and Conditions
| Reaction Type | Major By-Products | Favored Conditions |
|---|---|---|
| Oxidation | Imines, Nitriles | High O₂, polar solvents |
| Reduction | Secondary amines | Excess reducing agents |
| Substitution | Azido derivatives | NaN₃, DMF, 60°C |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and fluorine para/ortho effects on aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₀ClFN) and detects fragmentation patterns (e.g., loss of NH₂ or Cl groups) .
- HPLC-PDA : Quantifies purity (>95%) and detects polar impurities (e.g., unreacted precursors) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Methodological steps:
Validate assay conditions : Compare cell lines (e.g., HEK293 vs. CHO) and receptor expression levels.
Control stereochemistry : Use chiral HPLC to confirm enantiopurity, as minor enantiomers may exhibit antagonistic effects .
Analyze substituent effects : Fluorine at the 2-position enhances metabolic stability but may reduce binding affinity compared to chloro analogs .
Advanced: What computational strategies are employed to predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolism (e.g., oxidative deamination) .
- QSAR Models : Correlate substituent electronegativity (Cl/F) with logP values to optimize blood-brain barrier permeability .
- Docking Studies : Map amine group interactions with G-protein-coupled receptors (e.g., serotonin receptors) to refine SAR .
Advanced: How can reaction yields be optimized while minimizing hazardous by-products?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and by-products via controlled heating .
- Flow chemistry : Enhances safety by limiting intermediate exposure to air (prevents oxidation to nitriles) .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic chloro-fluoro group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine to hydroxyl derivatives .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
